molecular formula C10H14N2S B084791 1-(2,4-Dimethylphenyl)-3-methylthiourea CAS No. 13278-55-2

1-(2,4-Dimethylphenyl)-3-methylthiourea

Cat. No.: B084791
CAS No.: 13278-55-2
M. Wt: 194.3 g/mol
InChI Key: HZAOAIZJMMTSFN-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-methylthiourea: is an organosulfur compound belonging to the thiourea family. Thiourea derivatives are known for their diverse applications in organic synthesis and biological activities. The compound’s structure consists of a thiourea core with a 3-methyl group and a 2,4-xylyl group attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-3-methylthiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-3-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can yield corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions with halides to form substituted thioureas.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvent; room temperature to reflux.

    Reduction: Lithium aluminum hydride; anhydrous ether or tetrahydrofuran; room temperature to reflux.

    Substitution: Alkyl or aryl halides; organic solvent; room temperature to reflux.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

Chemistry: 1-(2,4-Dimethylphenyl)-3-methylthiourea is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other thiourea derivatives.

Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and agrochemicals.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is studied for its role as an enzyme inhibitor and its ability to modulate biological pathways.

Industry: The compound is used in the production of dyes, photographic chemicals, and rubber accelerators. It also finds applications in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

    1-Phenyl-3-methylthiourea: Similar structure with a phenyl group instead of the 2,4-xylyl group.

    1-(2,4-Dimethylphenyl)-3-phenylthiourea: Similar structure with a phenyl group instead of the methyl group.

    1-(2,4-Xylyl)-3-ethylthiourea: Similar structure with an ethyl group instead of the methyl group.

Uniqueness: 1-(2,4-Dimethylphenyl)-3-methylthiourea is unique due to the presence of both the 3-methyl and 2,4-xylyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-7-4-5-9(8(2)6-7)12-10(13)11-3/h4-6H,1-3H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAOAIZJMMTSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157793
Record name 3-Methyl-1-(2,4-xylyl)thiourea
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Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13278-55-2
Record name N-(2,4-Dimethylphenyl)-N′-methylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13278-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(2,4-xylyl)thiourea
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-(2,4-xylyl)thiourea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-(2,4-xylyl)thiourea
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